

Application Notes and Protocols for Iopamidol CEST MRI in pH Measurement

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Compound of Interest

Compound Name: Iopamidol

Cat. No.: B3332279

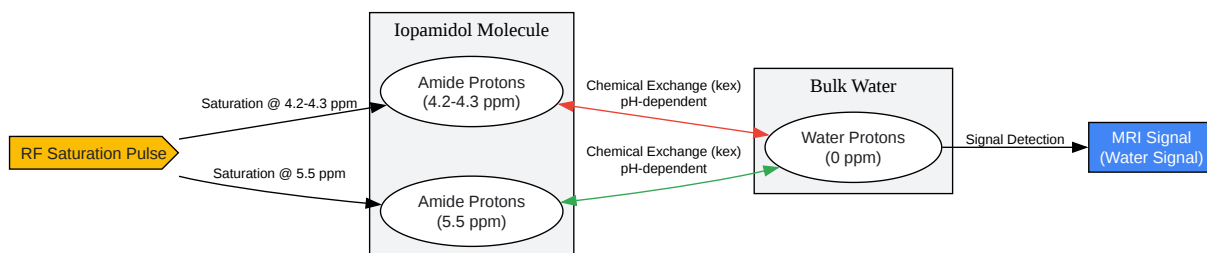
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Iopamidol**-based Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) for the quantitative measurement of pH in preclinical research. **Iopamidol**, a widely used X-ray contrast agent, possesses two distinct amide proton groups that exhibit pH-dependent chemical exchange rates with water. This property allows for ratiometric quantification of pH, independent of the agent's concentration, making it a powerful tool for in vivo pH mapping in various pathological conditions, including cancer and kidney disease.^{[1][2][3][4]}

Signaling Pathway and Principle

Iopamidol's utility in pH sensing via CEST MRI stems from the chemical exchange of its two amide protons, which resonate at approximately 4.2-4.3 ppm and 5.5 ppm downfield from the water resonance frequency.^{[2][5][6]} By applying a frequency-selective radiofrequency (RF) saturation pulse at these specific frequencies, the magnetization of the amide protons is saturated. This saturation is then transferred to the bulk water protons through chemical exchange, leading to a measurable decrease in the water signal intensity. The rate of this exchange is highly dependent on the ambient pH. By measuring the saturation transfer effect at both amide proton frequencies, a ratiometric value can be calculated that correlates with pH, thereby enabling concentration-independent pH mapping.^{[1][7]}



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Caption: **lopamidol** CEST signaling mechanism.

Quantitative Data Summary

The following tables summarize typical acquisition parameters for **lopamidol** CEST MRI at different magnetic field strengths, based on published literature.

Table 1: In Vitro/Phantom CEST MRI Sequence Parameters

Parameter	4.7 T	7 T
Saturation Pulse (B1)	1.0, 1.5, 2.0, 2.5, 3.0, 4.0 μ T	3.0 μ T
Saturation Time	5 s	5 s
Saturation Frequency Offsets	-7 to +7 ppm (0.25 ppm interval)	-10 to +10 ppm (0.1-0.2 ppm interval)
Repetition Time (TR)	12 s	10 s
Echo Time (TE)	39.5 ms	4.8 ms
Image Matrix	64 x 64	64 x 64
Field of View (FOV)	48 x 48 mm	30 x 30 mm
Encoding	Centric	Centric

Data compiled from multiple sources for illustrative purposes.[\[5\]](#)

Table 2: In Vivo (Rodent) CEST MRI Sequence Parameters

Parameter	4.7 T	7 T
Saturation Pulse (B1)	1.0 and 2.0 μ T (generalized ratiometric)	3.0 - 4.0 μ T
Saturation Time	300 ms pulses (averaged)	N/A
Saturation Frequency Offsets	4.2 ppm, 5.5 ppm, and -100 ppm (S0)	\pm 10 ppm (0.1 ppm interval)
Repetition Time (TR)	7 - 12 s	3.247 s
Echo Time (TE)	Shortest possible	3.768 ms
RARE Factor	20 - 32	64
Image Matrix	96 x 96	96 x 96
Field of View (FOV)	52 x 52 mm	35 x 35 mm
Slice Thickness	5 mm	3 mm

Data compiled from multiple sources for illustrative purposes.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Experimental Protocols

A crucial aspect of quantitative pH imaging with **lopamidol** CEST is the establishment of a reliable pH calibration curve.

Protocol 1: In Vitro pH Calibration Phantom Preparation

This protocol details the preparation of a phantom to calibrate the relationship between the ratiometric CEST signal and pH.

Materials:

- **lopamidol** solution (e.g., 40 mM)

- Phosphate-buffered saline (PBS, 1x, 10 mM) or human blood serum
- pH meter
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH titration
- Small vials or tubes (e.g., 1.5 mL or 5 mL)
- 30-50 mL falcon tube or other suitable container for holding the vials
- Water bath or incubator for temperature control (37°C)

Procedure:

- Prepare a stock solution of **lopamidol** in PBS or serum at the desired concentration (e.g., 40 mM).
- Aliquot the stock solution into several vials.
- Adjust the pH of the solution in each vial to a range of physiologically relevant values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using small amounts of HCl or NaOH.[5]
- Verify the final pH of each solution using a calibrated pH meter.
- Arrange the vials in a larger container (e.g., falcon tube) and fill the container with water to minimize magnetic susceptibility artifacts.
- Place the phantom in the MRI scanner and allow it to equilibrate to the target temperature (e.g., 37°C) before imaging.[8]

Protocol 2: In Vivo Renal pH Mapping in a Rodent Model

This protocol provides a generalized workflow for in vivo pH mapping of the rodent kidney.

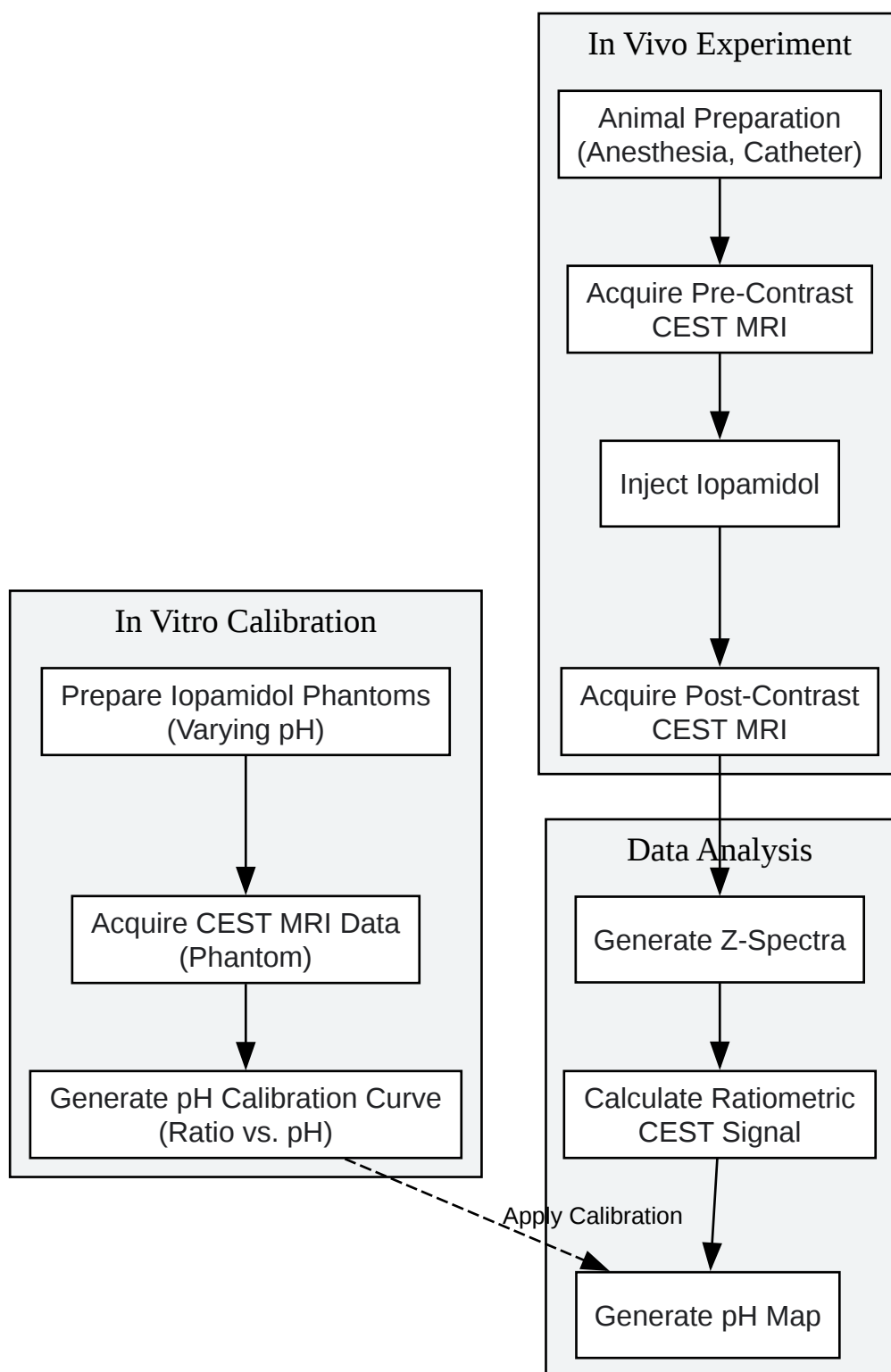
Animal Preparation:

- Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).

- Place a tail-vein catheter for contrast agent administration.
- Position the animal in the MRI scanner, ensuring the kidneys are centered within the imaging coil.
- Monitor the animal's vital signs (respiration, temperature) throughout the experiment.

MRI Acquisition:

- Acquire anatomical reference images (e.g., T2-weighted) to localize the kidneys.
- Perform B0 field mapping to ensure field homogeneity and correct for inhomogeneities.
- Initiate the CEST MRI acquisition sequence. A baseline (pre-contrast) CEST scan is recommended.
- After a few baseline scans, administer **lopamidol** via the tail-vein catheter. A typical dose is 1.0 g of iodine per kg of body weight.[\[5\]](#)
- Continue acquiring CEST images for a desired period (e.g., up to 1 hour) to capture the dynamics of contrast agent uptake and washout.[\[5\]](#)



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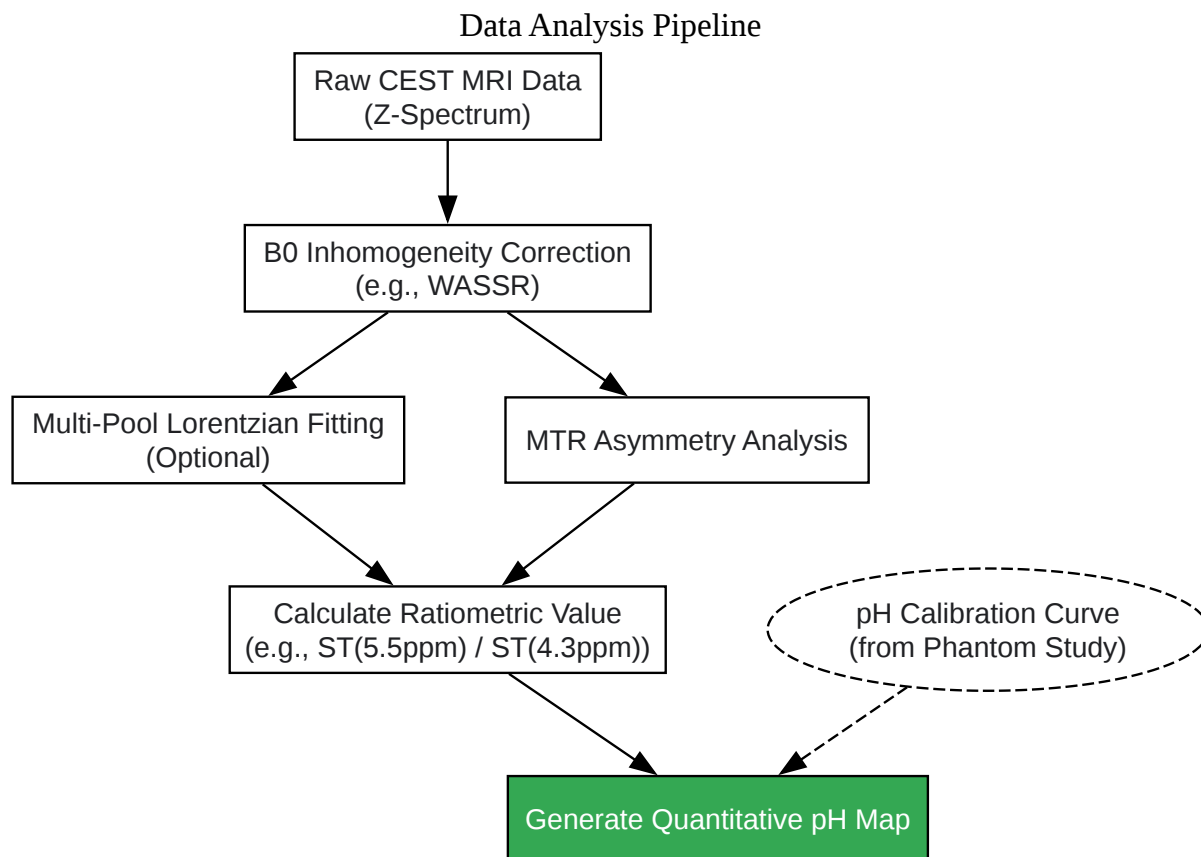
Caption: Experimental workflow for **lopamidol** CEST pH imaging.

Data Analysis and Visualization

The analysis of **lopamidol** CEST data involves several steps to generate a quantitative pH map.

Data Analysis Pipeline:

- **B0 Correction:** The acquired Z-spectra are corrected for B0 field inhomogeneities, often using a water saturation shift referencing (WASSR) map.[\[8\]](#)
- **Z-Spectrum Analysis:** The CEST effect is typically quantified by calculating the magnetization transfer ratio (MTR) asymmetry at the two amide proton frequencies (4.2-4.3 ppm and 5.5 ppm). Alternatively, a multi-pool Lorentzian model can be fitted to the Z-spectrum to deconvolve the individual CEST effects.[\[7\]](#)[\[8\]](#)
- **Ratiometric Calculation:** The ratiometric CEST index is calculated by taking the ratio of the saturation transfer effects at the two frequencies (e.g., ST at 5.5 ppm / ST at 4.3 ppm).[\[7\]](#)
- **pH Map Generation:** The calculated ratiometric values are converted into a pH map on a pixel-by-pixel basis using the previously generated calibration curve.



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Caption: Data analysis pipeline for generating pH maps.

By following these protocols and utilizing the provided reference parameters, researchers can effectively implement **lopamidol** CEST MRI for robust and quantitative in vivo pH mapping, offering valuable insights into the metabolic state of tissues in various disease models.

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